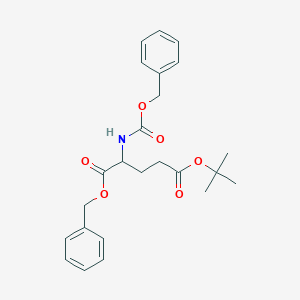

1-Benzyl 5-tert-Butyl (S)-2-(Cbz-amino)pentanedioate

Description

Properties

IUPAC Name |

1-O-benzyl 5-O-tert-butyl 2-(phenylmethoxycarbonylamino)pentanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO6/c1-24(2,3)31-21(26)15-14-20(22(27)29-16-18-10-6-4-7-11-18)25-23(28)30-17-19-12-8-5-9-13-19/h4-13,20H,14-17H2,1-3H3,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNCYMFDUMFUFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl 5-tert-butyl 2-{[(benzyloxy)carbonyl]amino}pentanedioate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

Formation of the pentanedioate backbone: The protected amino acid is then coupled with a benzyl and tert-butyl group to form the desired pentanedioate structure.

Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

1-benzyl 5-tert-butyl 2-{[(benzyloxy)carbonyl]amino}pentanedioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

The compound 1-Benzyl 5-tert-butyl (S)-2-(Cbz-amino)pentanedioate, also known as (S)-1-Benzyl 5-tert-butyl 2-(((benzyloxy)carbonyl)amino)pentanedioate, is a chemical compound with potential applications in pharmaceutical chemistry .

Chemical Information

- Formula:

- Molecular Weight: 427.5 g/mol

- Synonyms: Z-Glu(otbu)-obzl

- IUPAC Name: 1-O-benzyl 5-O-tert-butyl (2S)-2-(phenylmethoxycarbonylamino)pentanedioate

- CAS Number: 3967-18-8

- PubChem CID: 53230051

Applications in Scientific Research

This compound is relevant in the synthesis of pharmaceutically active compounds containing an (iS)-2-aminoglutarimide moiety . Amino acids and their derivatives, including this compound, are used as ergogenic supplements and influence the secretion of anabolic hormones .

Synthesis of Pharmaceutical Compounds

This compound can be employed in the creation of pharmaceutically active substances, such as (S)-3-(4-((4-(morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione .

Protecting Group Chemistry

The benzyloxycarbonyl (Cbz) group is utilized for amino group protection in various chemical syntheses . The tert-butyl ester is also a common protecting group in peptide synthesis .

- Dual Protection: This compound contains both benzyl and tert-butyl groups, which can be used for dual protection of amino functions, offering flexibility in synthetic strategies .

- Selective Derivatization: The Cbz group can be utilized in stepwise alkylation/acylation reactions, allowing for discrimination between amino functions .

- Dehydroamino Acids: N-protected serine and threonine esters, including Boc-protected species, react with /DMAP to yield N,N-diprotected dehydroamino acid esters .

Additional Information

Mechanism of Action

The mechanism of action of 1-benzyl 5-tert-butyl 2-{[(benzyloxy)carbonyl]amino}pentanedioate involves its interaction with specific molecular targets. The benzyloxycarbonyl-protected amino group can be deprotected under certain conditions, allowing the compound to interact with enzymes or receptors. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Table 1: Key Structural and Physical Comparisons

Key Observations :

- Ester Group Impact : The tert-butyl ester (Target) enhances steric protection compared to the methyl ester in the analog from . This reduces hydrolysis rates under basic conditions, favoring stepwise deprotection strategies .

- Amino Protection: The Cbz group (Target) contrasts with the Boc (tert-butoxycarbonyl) group in . Cbz is stable under acidic conditions but cleavable via hydrogenolysis, whereas Boc requires strong acids like TFA .

- Hydrochloride Salt Form : The compound in lacks protecting groups, making it reactive but unsuitable for multi-step syntheses requiring selective deprotection .

Biological Activity

1-Benzyl 5-tert-Butyl (S)-2-(Cbz-amino)pentanedioate, a synthetic organic compound, is derived from glutamic acid and features a benzyloxycarbonyl (Cbz) protecting group. This compound is notable for its potential applications in peptide synthesis and drug discovery, particularly due to its structural characteristics that may influence biological activity.

Chemical Structure and Properties

- Molecular Formula : C24H29NO6

- Molecular Weight : Approximately 427.5 g/mol

- Structural Features : The compound includes a Cbz protecting group which is critical in peptide synthesis for protecting amino groups during reactions.

Biological Activity Overview

While specific data on the biological activity of this compound is limited, studies on related compounds suggest several potential activities:

- Neurotransmitter Functions : Given its derivation from glutamic acid, it may interact with neurotransmitter systems, potentially influencing synaptic transmission and plasticity.

- Antibiotic Efficacy : Compounds with similar structures have been explored for enhancing the efficacy of antibiotics, indicating a possible role in antimicrobial activity.

- Cellular Interaction : The compound may exhibit interactions with enzymes or receptors involved in metabolic pathways, warranting further pharmacological investigations.

Case Studies and Related Compounds

- Peptide Synthesis Applications :

-

Interaction Studies :

- Compounds analogous to this compound have shown reactivity with metabolic enzymes, suggesting that this compound could also participate in significant biochemical interactions .

- Therapeutic Potential :

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride | CHClNO | Lacks benzyloxycarbonyl protection |

| Z-Glu(OMe)-OtBu | CHON | Contains methoxy instead of benzyl group |

| Z-Glu(otbu)-obzl | CHNO | Similar protective groups but different substitution patterns |

The uniqueness of this compound lies in its specific combination of protective groups and substituents, allowing for selective reactivity in peptide synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.